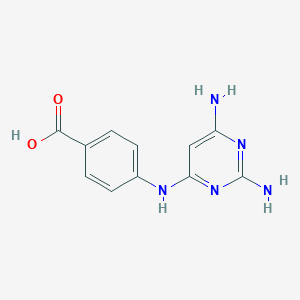

2,4-Diamino-6-p-carboxyanilinopyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

115782-10-0 |

|---|---|

Molecular Formula |

C11H11N5O2 |

Molecular Weight |

245.24 g/mol |

IUPAC Name |

4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid |

InChI |

InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16) |

InChI Key |

IQFWENCBWDXNGG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |

Synonyms |

2,4-diamino-6-p-carboxyanilinopyrimidine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Diamino 6 P Carboxyanilinopyrimidine and Analogous Structures

Precursor Synthesis and Key Intermediate Derivatization Strategies

The efficient synthesis of the target compound relies heavily on the accessibility and purity of key pyrimidine (B1678525) intermediates. The foundational precursor, 2,4-diamino-6-hydroxypyrimidine (B22253), serves as the starting point for derivatization into more reactive intermediates, primarily 2,4-diamino-6-chloropyrimidine.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine as a Foundational Intermediate

The most prevalent and well-established method for the synthesis of 2,4-diamino-6-hydroxypyrimidine involves the cyclocondensation of guanidine with a cyanoacetate (B8463686) ester, such as ethyl cyanoacetate or methyl cyanoacetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.

The reaction proceeds by the initial formation of a salt between guanidine and the base, which then acts as a nucleophile, attacking the carbonyl carbon of the cyanoacetate ester. Subsequent intramolecular cyclization and aromatization lead to the formation of the stable pyrimidine ring. The general reaction scheme is as follows:

Guanidine + Cyanoacetate Ester --(Base, Solvent)--> 2,4-Diamino-6-hydroxypyrimidine

Various reaction conditions have been reported, with yields often being high. For instance, the reaction of guanidine nitrate with ethyl cyanoacetate in the presence of sodium ethoxide in ethanol, followed by acidification with acetic acid, can produce 2,4-diamino-6-hydroxypyrimidine in good yields.

Table 1: Reported Conditions for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine

| Guanidine Source | Cyanoacetate Ester | Base | Solvent | Yield |

| Guanidine nitrate | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | High |

| Guanidine hydrochloride | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 80-82% |

| Guanidine nitrate | Methyl cyanoacetate | Sodium methoxide | Methanol | 95% |

Methodologies for Conversion to 2,4-Diamino-6-chloropyrimidine and its Strategic Utility in Subsequent Transformations

The hydroxyl group at the C-6 position of 2,4-diamino-6-hydroxypyrimidine is a poor leaving group for nucleophilic substitution. Therefore, it is strategically converted to a more reactive chloro group. The most common method for this transformation is treatment with a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

The reaction is typically carried out by heating 2,4-diamino-6-hydroxypyrimidine in neat phosphorus oxychloride. The mechanism involves the initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by a chloride ion to displace the phosphate group.

2,4-Diamino-6-hydroxypyrimidine + POCl₃ --(Heat)--> 2,4-Diamino-6-chloropyrimidine

This chlorination step is crucial as it transforms the relatively inert C-6 position into a highly electrophilic center, susceptible to attack by a wide range of nucleophiles. This makes 2,4-diamino-6-chloropyrimidine a versatile and strategic intermediate for the synthesis of a diverse array of 6-substituted 2,4-diaminopyrimidine (B92962) derivatives. The chlorine atom can be readily displaced by amines, alcohols, thiols, and other nucleophiles, allowing for the introduction of various functional groups at this position. For example, a patented method describes the treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by quenching with ice water and hydrolysis at 90 °C, to yield the desired 2,4-diamino-6-chloropyrimidine with a good yield of 85% without the need for chromatography. acs.org

Targeted Functionalization at the Pyrimidine C-6 Position: Formation of the Anilino Linkage

With the activated intermediate, 2,4-diamino-6-chloropyrimidine, in hand, the next critical step is the introduction of the p-carboxyanilino moiety at the C-6 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Explorations in Amidation and Aniline (B41778) Coupling Reaction Pathways

The formation of the anilino linkage involves the reaction of 2,4-diamino-6-chloropyrimidine with an aniline derivative. In the context of synthesizing 2,4-diamino-6-p-carboxyanilinopyrimidine, the nucleophile would be p-aminobenzoic acid. This reaction is a classic example of a nucleophilic aromatic substitution, where the amino group of the aniline attacks the electron-deficient C-6 position of the pyrimidine ring, displacing the chloride ion.

The reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction. The reactivity of the aniline can be influenced by the substituents on the aromatic ring.

Strategic Introduction of Carboxylic Acid Moieties via Directed Aromatic Substitution

A significant challenge in the synthesis of 2,4-diamino-6-p-carboxyanilinopyrimidine is the presence of the carboxylic acid group on the aniline nucleophile. The acidic proton of the carboxylic acid can interfere with the reaction, and the carboxylate group can potentially coordinate with any metal catalysts used. To circumvent these issues, a common strategy is to protect the carboxylic acid group as an ester, for example, a methyl or ethyl ester.

The synthesis would, therefore, involve the reaction of 2,4-diamino-6-chloropyrimidine with the corresponding ester of p-aminobenzoic acid (e.g., methyl 4-aminobenzoate). This reaction would proceed via nucleophilic aromatic substitution to yield the ester-protected precursor. The final step would then be the hydrolysis of the ester group to unveil the desired carboxylic acid functionality.

2,4-Diamino-6-chloropyrimidine + Methyl 4-aminobenzoate --(Base, Solvent)--> Methyl 4-((2,4-diaminopyrimidin-6-yl)amino)benzoate

Methyl 4-((2,4-diaminopyrimidin-6-yl)amino)benzoate --(Hydrolysis)--> 2,4-Diamino-6-p-carboxyanilinopyrimidine

Diverse Synthetic Pathways for Aryl-Substituted 2,4-Diaminopyrimidines

Beyond the direct nucleophilic aromatic substitution approach, several other powerful synthetic methodologies have been developed for the synthesis of aryl-substituted 2,4-diaminopyrimidines, offering broader substrate scope and milder reaction conditions. These methods are particularly useful for creating a library of analogous structures with diverse aryl substituents.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prominent methods applicable to the synthesis of aryl-substituted 2,4-diaminopyrimidines are the Suzuki coupling and the Buchwald-Hartwig amination.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide (in this case, 2,4-diamino-6-chloropyrimidine) in the presence of a palladium catalyst and a base. This method is highly effective for forming a direct carbon-carbon bond between the pyrimidine ring and an aryl group. For example, 6-aryl-2,4-diaminopyrimidines can be synthesized in high yields via the palladium-catalyzed Suzuki cross-coupling of 2,4-diamino-6-chloropyrimidine with various arylboronic acids.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is specifically designed for the formation of carbon-nitrogen bonds. It allows for the coupling of an amine with an aryl halide. In the context of our target molecule, this would involve the reaction of 2,4-diamino-6-chloropyrimidine with an aniline derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method offers a versatile and efficient route to a wide range of N-aryl-2,4-diaminopyrimidines.

Another classical method for the formation of carbon-nitrogen bonds is the Ullmann condensation , which typically involves the copper-catalyzed reaction of an aryl halide with an amine. While often requiring harsher reaction conditions than palladium-catalyzed methods, it remains a viable option for certain substrates.

These diverse synthetic pathways provide a robust toolkit for the synthesis of 2,4-diamino-6-p-carboxyanilinopyrimidine and a wide array of its analogs, enabling the exploration of structure-activity relationships for various applications.

Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) in Pyrimidine Core Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying the pyrimidine nucleus. Reactions such as the Suzuki-Miyaura and Heck couplings allow for the introduction of a wide range of substituents onto the pyrimidine ring, which is essential for creating structural diversity and fine-tuning molecular properties.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly effective for the arylation and vinylation of pyrimidines. core.ac.ukmdpi.com For instance, protected 6-chloropurine nucleosides, which contain a pyrimidine ring, readily undergo palladium-catalyzed cross-coupling with arylboronic acids to yield 6-substituted purine (B94841) intermediates. nih.gov This methodology is critical for synthesizing compounds with potential cytostatic activities. nih.gov The general catalytic cycle for these reactions involves the oxidative addition of the pyrimidine halide to a Pd(0) complex, followed by transmetallation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

The Heck reaction provides a means to introduce alkenyl groups by coupling the pyrimidine halide with an alkene in the presence of a palladium catalyst and a base. Both Suzuki and Heck reactions have been adapted for more sustainable conditions, including the use of aqueous media, which aligns with green chemistry principles. core.ac.ukmdpi.com The choice of ligands, bases, and solvents is critical for achieving high yields and selectivity in these transformations. For example, melamine-based ligands have been shown to be effective and less expensive alternatives to traditional pyrimidine-based ligands for aqueous Suzuki-Miyaura couplings. core.ac.uk

| Reaction Type | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura | Halogenated Pyrimidine, Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh3)4), Base | Forms C-C bonds, high functional group tolerance, applicable in aqueous media. core.ac.uk |

| Heck | Halogenated Pyrimidine, Alkene | Pd(0) or Pd(II) salt, Base, Ligand | Forms C-C bonds by vinylation, useful for complex molecule synthesis. mdpi.com |

| Buchwald-Hartwig | Halogenated Pyrimidine, Amine | Pd catalyst, Ligand (e.g., BINAP) | Forms C-N bonds, crucial for synthesizing amino-substituted pyrimidines. rsc.org |

Investigation of Nucleophilic Aromatic Substitution Reactions for Pyrimidine Functionalization

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity is a cornerstone for the functionalization of the pyrimidine core, allowing for the displacement of good leaving groups, such as halides, by a variety of nucleophiles.

In 2,4-dihalopyrimidines, substitution typically occurs selectively at the 4-position over the 2-position. stackexchange.com This regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. The electron-withdrawing effect of the nitrogen atom at position 1 provides more significant resonance stabilization for the intermediate of C4-substitution compared to C2-substitution. This inherent reactivity allows for sequential functionalization, where different nucleophiles can be introduced at the C4 and C2 positions under controlled conditions.

Common nucleophiles used in SNAr reactions with halopyrimidines include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyrimidines, respectively. For example, the reaction of 2-amino-4,6-dichloropyrimidine with various nucleophiles can be controlled to achieve selective substitution. researchgate.net Recent strategies have also combined C-H bond fluorination with SNAr reactions to functionalize pyrimidines at positions adjacent to a ring nitrogen, further expanding the synthetic utility of this reaction class. nih.gov

Synthetic Route Optimization and Scalability Studies for Research Applications

Optimizing synthetic routes to increase efficiency and yield while ensuring scalability is a critical aspect of chemical research. This is particularly relevant for the synthesis of complex molecules like 2,4-Diamino-6-p-carboxyanilinopyrimidine for laboratory and potential larger-scale applications.

Strategies for Reaction Yield Enhancement and Process Streamlining in Laboratory Settings

Enhancing reaction yields in a laboratory setting involves a combination of meticulous experimental technique and strategic methodological choices. Key strategies focus on minimizing material loss and optimizing reaction conditions.

Practical Laboratory Techniques for Yield Improvement: rochester.edu

Purity of Reagents and Solvents: Ensuring the high purity of starting materials and solvents is fundamental, as impurities can lead to side reactions and lower yields.

Inert Atmosphere: For sensitive reagents, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents degradation from atmospheric oxygen or moisture.

Accurate Stoichiometry: Precise calculation and measurement of reagents ensure that limiting reactants are fully consumed.

Efficient Workup and Purification: Minimizing losses during extraction, washing, and drying steps is crucial. Rinsing glassware and drying agents thoroughly helps recover the maximum amount of product. rochester.edu Careful execution of purification techniques like column chromatography or recrystallization is essential to isolate the desired compound in high purity without significant loss.

Methodological Approaches for Process Streamlining:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce reaction time, solvent usage, and material loss. researchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly efficient for building molecular complexity quickly. rasayanjournal.co.injmaterenvironsci.com

Catalyst Optimization: Selecting the most effective catalyst can dramatically improve reaction rates and yields. This includes screening different catalysts and ligands to find the optimal combination for a specific transformation. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. mdpi.com

Integration of Green Chemistry Principles in the Development of Pyrimidine Synthesis Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Integrating these principles into pyrimidine synthesis is crucial for developing sustainable and environmentally responsible methods. rasayanjournal.co.innih.govresearchgate.net

Key green chemistry strategies applicable to pyrimidine synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Replacing these with safer alternatives like water, ethanol, or ionic liquids minimizes environmental impact. rasayanjournal.co.injmaterenvironsci.com Water, in particular, has been successfully used as a solvent for synthesizing pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can often be recycled and reused, reducing waste. yale.edu Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net These methods often lead to improved yields and selectivity.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. yale.edu Multicomponent reactions are inherently atom-economical. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent, for example by using ball milling techniques, represents a highly green approach by eliminating solvent waste entirely. researchgate.net

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefit |

| Safer Solvents | Use of water or ethanol instead of chlorinated solvents. jmaterenvironsci.com | Reduced toxicity and environmental pollution. |

| Catalysis | Employing recyclable heterogeneous catalysts or organocatalysts. researchgate.net | Minimized waste, potential for catalyst reuse. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.inmdpi.com | Shorter reaction times, lower energy consumption, often higher yields. rasayanjournal.co.in |

| Atom Economy | Utilization of multicomponent reactions (MCRs). rasayanjournal.co.injmaterenvironsci.com | High efficiency, reduced byproduct formation. |

| Waste Prevention | Solvent-free reaction conditions (e.g., ball milling). researchgate.net | Elimination of solvent waste, simplified workup. |

Molecular Mechanisms of Interaction and Biochemical Target Elucidation of 2,4 Diamino 6 P Carboxyanilinopyrimidine Analogs

Advanced Protein-Ligand Binding Dynamics and Specificity Research

To refine the design of more potent and selective inhibitors, researchers employ a combination of computational and experimental techniques to study the dynamics of protein-ligand interactions at the molecular level.

Molecular docking and computational simulations are powerful tools for predicting how ligands like 2,4-diaminopyrimidine (B92962) analogs bind to their target enzymes. nih.govbiorxiv.org These methods use the three-dimensional structures of proteins, such as DHFR or GTPCH-I, to model the binding pose and affinity of a potential inhibitor. nih.gov

Molecular dynamics (MD) simulations can further elucidate the stability of the protein-ligand complex over time, revealing key interactions and conformational changes that are not apparent from static models. biorxiv.orgdiva-portal.org For instance, docking studies on 2,4-diaminoquinazoline and 2,4-diaminopteridine (B74722) analogs with P. falciparum DHFR have successfully identified crucial hydrogen bond interactions with key amino acid residues like Asp54 and Ile164, which are critical for binding affinity. nih.gov These computational approaches are indispensable for rational drug design, allowing for the virtual screening of large compound libraries and the optimization of lead candidates before their synthesis and experimental testing. nih.gov

Table 2: Overview of Computational Approaches in Ligand Binding Research

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Binding pose, docking score (estimated affinity). |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the protein-ligand complex over time. | Stability of binding, conformational changes, interaction energies. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of similar ligands. | Change in binding free energy (ΔΔG). |

| MM-PBSA/GBSA | Estimates the binding free energy from MD simulation snapshots. | Binding free energy (ΔG), energetic contributions. |

The predictions from computational models must be validated through experimental means. In vitro biochemical assays are essential for quantifying the interaction between an inhibitor and its target enzyme. novalix.comconceptlifesciences.com These assays directly measure the effect of the compound on enzyme activity, providing quantitative metrics such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

For GTPCH-I, activity is often measured by quantifying the production of neopterin (B1670844) (the oxidized product of dihydroneopterin triphosphate) using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov For DHFR, a common assay spectrophotometrically follows the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of dihydrofolate. A wide range of assay formats, including those based on fluorescence, luminescence, and radiometric detection, can be adapted to high-throughput screening to efficiently test large numbers of candidate compounds. novalix.comconceptlifesciences.com These quantitative measurements of target engagement are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of inhibitor potency and selectivity.

Table 3: Examples of In Vitro Biochemical Assays for Target Engagement

| Assay Type | Detection Method | Target Enzyme Example | Measured Parameter |

| HPLC-Based Assay | Chromatography & Fluorescence | GTP Cyclohydrolase I (GTPCH-I) | Formation of neopterin product. nih.gov |

| Spectrophotometric Assay | UV-Vis Absorbance | Dihydrofolate Reductase (DHFR) | Consumption of NADPH cofactor. |

| Fluorescence Polarization (FP) | Polarized Light | Kinases, Proteases | Change in molecular rotation upon binding. |

| FRET/BRET Assays | Energy Transfer | GPCRs, Protein-Protein Interactions | Proximity of labeled binding partners. |

| Radiometric Assay | Scintillation Counting | Various Enzymes | Incorporation of a radiolabeled substrate into a product. |

Research into Intracellular Signaling Pathway Modulation

The compound 2,4-diamino-6-p-carboxyanilinopyrimidine and its analogs represent a significant area of research interest due to their potential to modulate intracellular signaling pathways, particularly those involved in inflammatory processes. While direct studies on "2,4-Diamino-6-p-carboxyanilinopyrimidine" are limited in the provided search results, extensive research on structurally related diaminopyrimidine derivatives offers valuable insights into their mechanisms of action. These analogs have been investigated for their ability to interfere with key signaling molecules and enzymes, thereby influencing cellular responses.

Derivatives of 2,4-diaminopyrimidine have been developed as antagonists for various receptors, including SNSR4, highlighting their potential to modulate sensory receptor cell signaling. nih.gov Furthermore, certain lipid-soluble diaminopyrimidine compounds have been identified as potent inhibitors of dihydrofolate reductase, an enzyme crucial for cell growth and proliferation. nih.gov This inhibitory action disrupts the synthesis of essential precursors for DNA and RNA, thereby affecting fundamental cellular processes. The ability of these compounds to diffuse across cell membranes facilitates their rapid intracellular action. nih.gov

Elucidating Mechanisms of Nitric Oxide Production Suppression

A key area of investigation for diaminopyrimidine analogs is their ability to suppress the production of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation and immune responses. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions.

Research has demonstrated that 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), a structural analog, effectively suppresses NO production in various cell types, including chicken and murine macrophages. nih.govnih.govdocumentsdelivered.com This suppression is primarily achieved through the inhibition of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). nih.govnih.govnih.gov BH4 is an essential cofactor for all nitric oxide synthase (NOS) isoforms, including iNOS. nih.govnih.gov By blocking BH4 synthesis, DAHP effectively reduces the availability of this critical cofactor, leading to a dose-dependent decrease in NO production. nih.gov The inhibitory effect of DAHP on NO synthesis can be reversed by the addition of sepiapterin, a substrate for the pterin (B48896) salvage pathway, or by authentic BH4, confirming the mechanism of action is through BH4 depletion. nih.gov

Interestingly, while BH4 is crucial for iNOS activity, its depletion by DAHP does not appear to affect the half-life of the iNOS protein itself, suggesting that inactive iNOS is not preferentially degraded compared to its active form. nih.gov This indicates that the primary mechanism of NO suppression by DAHP is the direct inhibition of iNOS enzymatic activity due to cofactor limitation, rather than promoting the degradation of the iNOS enzyme.

Studies on Gene Expression Regulation, Including Inducible Nitric Oxide Synthase (iNOS) mRNA and Protein Levels

Beyond the post-translational regulation of iNOS activity, studies have delved into the effects of diaminopyrimidine analogs on the gene expression of iNOS at both the messenger RNA (mRNA) and protein levels. This provides a more comprehensive understanding of their anti-inflammatory potential by targeting the very synthesis of this pro-inflammatory enzyme.

In interferon-gamma-activated murine peritoneal macrophages, 2,4-diamino-6-hydroxy-pyrimidine (DAHP) has been shown to suppress the expression of both iNOS mRNA and protein. nih.govdocumentsdelivered.com This finding suggests a novel mechanism of action for DAHP that is independent of its role as a BH4 synthesis inhibitor. nih.govdocumentsdelivered.com While the reduction in BH4 levels directly inhibits iNOS enzyme activity, the downregulation of iNOS gene expression indicates an upstream effect on the signaling cascade that leads to iNOS transcription and translation.

The precise molecular targets through which diaminopyrimidine analogs modulate iNOS gene expression are an active area of research. It is hypothesized that these compounds may interfere with transcription factors or signaling pathways that are critical for iNOS gene induction. For instance, other compounds have been shown to reduce iNOS protein expression by affecting protein stability or by inhibiting protein synthesis. nih.gov While the provided information on 2,4-diamino-6-p-carboxyanilinopyrimidine and its close analogs does not specify the exact transcription factors affected, the observed decrease in both mRNA and protein levels points towards a significant regulatory role at the level of gene expression. nih.govdocumentsdelivered.com

Further research is needed to fully elucidate the specific signaling pathways and molecular interactions through which 2,4-diamino-6-p-carboxyanilinopyrimidine and its derivatives exert their regulatory effects on iNOS gene expression, which could pave the way for the development of more targeted anti-inflammatory therapies.

Structure Activity Relationship Sar and Rational Design Principles for 2,4 Diaminopyrimidine Scaffolds

Elucidation of Essential Pharmacophoric Requirements for Observed Biological Activities

The biological activity of 2,4-diaminopyrimidine (B92962) derivatives is fundamentally linked to a set of essential pharmacophoric features. For kinase inhibitors, this scaffold is a classic "hinge-binder." The most critical feature is the ability of the N1 nitrogen of the pyrimidine (B1678525) ring and the exocyclic amino group at the C2 or C4 position to form a bidentate (double) hydrogen bond with the backbone amide groups of the kinase hinge region. nih.gov This interaction effectively anchors the inhibitor in the ATP-binding pocket. nih.govwjgnet.com

A general pharmacophore model for 2,4-diaminopyrimidine-based kinase inhibitors includes:

Hydrogen Bond Donor/Acceptor System: The diaminopyrimidine core itself provides the crucial hydrogen bond donors and acceptors for hinge binding. wjgnet.com

Hydrophobic Moieties: Substituents at the remaining positions of the pyrimidine ring (C5 and C6) and the amino groups (C2 and C4) are essential for occupying adjacent hydrophobic pockets within the ATP-binding site. These interactions contribute significantly to the compound's potency and selectivity. wjgnet.com

Solvent-Exposed Region: Portions of the molecule, often extended from the C2, C4, or C6 positions, project towards the solvent-exposed region of the binding site, providing opportunities to modulate physicochemical properties like solubility without disrupting core binding interactions. nih.gov

For example, in the design of Focal Adhesion Kinase (FAK) inhibitors, the 2,4-diaminopyrimidine scaffold was retained from the lead compound TAE-226 specifically for its role in anchoring to the hinge region. nih.gov Similarly, pharmacophore models for casein kinase 1 epsilon (CK1ε) inhibitors identified the 2,4-diaminopyrimidine core as a key structural element for stable binding. nih.gov The precise arrangement and nature of these features dictate the compound's affinity and specificity for its target.

Systematic Investigation of Substituent Variation at Pyrimidine Ring Positions (e.g., C-5, C-6) and its Impact on Activity Spectrum

Systematic modification of the 2,4-diaminopyrimidine scaffold is a cornerstone of lead optimization. The nature, size, and electronic properties of substituents at the C5 and C6 positions, as well as on the amino groups, profoundly influence the activity, selectivity, and pharmacokinetic properties of the resulting analogs.

Substitution at the C-6 Position: The C6 position is a key vector for exploring interactions deep within the binding pocket or towards solvent-exposed areas. In the context of the titular compound, 2,4-Diamino-6-p-carboxyanilinopyrimidine, the anilino group at C6 provides a large aromatic substituent that can be further modified. While specific SAR data for the p-carboxy substituent is not detailed in the reviewed literature, studies on related analogs show that substitutions on aniline (B41778) rings elsewhere on the scaffold are critical for potency and selectivity. For instance, in a series of c-Met inhibitors, substituents on a C4-aminobenzamide ring modulated kinase selectivity. nih.gov The introduction of a carboxylic acid group, as in the titular compound, is often used to enhance solubility or to form specific interactions with positively charged residues like lysine (B10760008) or arginine in a target's active site. The development of synthetic routes, such as the C-6 metalation of 2,4-dichloropyrimidines, allows for modular and flexible synthesis to explore a wide range of C-6 substituents. nih.gov

Substitution at the C-5 Position: The C5 position is frequently modified to enhance potency. In the development of Candida albicans dihydrofolate reductase (DHFR) inhibitors, introducing a 2'-arylpropargyl group at the C5 position led to potent compounds. nih.gov Further exploration revealed that a meta-biphenyl substituent on this propargyl linker yielded the highest enzyme inhibition and antifungal activity. nih.gov This highlights that substituents at C5 can access and exploit specific sub-pockets within the active site.

Interactive Data Table: Impact of C-5 Substituents on C. albicans DHFR Inhibition

| Compound | C-5 Scaffold | IC₅₀ (µM) | Antifungal Activity (µg/mL) |

| Parent | Phenylpropargyl | 0.053 | >128 |

| 28 | meta-Biphenylpropargyl | 0.017 | 24 |

| R-20 | meta-Biphenylpropargyl (R-enantiomer) | 0.027 | 32 |

| S-20 | meta-Biphenylpropargyl (S-enantiomer) | 0.027 | 32 |

| Para-Biphenyl Analog | para-Biphenylpropargyl | Potent | Low |

Data sourced from reference nih.gov. The table demonstrates that while potent enzyme inhibition can be achieved with various C-5 substituents, the specific geometry (meta vs. para) of the biphenyl (B1667301) group is crucial for achieving whole-cell antifungal activity.

Substitution at C-2 and C-4 Amino Groups: Modifications to the amino groups at C2 and C4 are also pivotal. In one study on antitumor agents, variations of the terminal aniline moiety on the pyrimidine core were explored, leading to potent compounds against several cancer cell lines. rsc.org In another series of Mer/c-Met inhibitors, incorporating different substituted anilines at the C2-position was a key strategy, with para-substitution on the aniline ring demonstrating superior activity compared to meta-substitution. nih.gov

Interactive Data Table: SAR of C-2 Substituted Anilines as Mer Kinase Inhibitors

| Compound | C-2 Aniline Substituent | Mer Kinase IC₅₀ (nM) |

| 14a | 4-(4-Morpholinylcarbonyl)aniline | 8.1 |

| 14b | 4-(4-Methyl-1-piperazinylcarbonyl)aniline | 9.6 |

| 14c | 4-(Phenylsulfonyl)aniline | 462 |

| 14e | 3-(4-Morpholinylcarbonyl)aniline | >1000 |

| 14d | 3-(4-Methyl-1-piperazinylcarbonyl)aniline | 243 |

Data sourced from reference nih.gov. This table illustrates that para-substituted anilines (14a, 14b) are significantly more potent than their meta-substituted counterparts (14e, 14d), and that amide-linked groups are preferred over sulfonamides (14c).

Leveraging Computational Chemistry in Lead Optimization and Novel Analog Discovery

Computational chemistry is an indispensable tool in the rational design and optimization of 2,4-diaminopyrimidine-based compounds. It provides crucial insights into the molecular interactions, electronic properties, and binding energetics that govern biological activity, thereby accelerating the discovery of novel and more potent analogs.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic characteristics of diaminopyrimidine derivatives. nih.govacs.org These methods provide a detailed understanding of the electron distribution, which is critical for reactivity and intermolecular interactions.

Key properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. nih.govresearchgate.net These maps are invaluable for identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, predicting how the molecule will interact with its biological target through hydrogen bonds and electrostatic contacts.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions, revealing the stability conferred by specific electronic delocalizations within the molecule. nih.govacs.org For instance, in a study of diaminopyrimidine sulfonate derivatives, NBO analysis showed that molecular stability was attributable to large stabilization energy values from these interactions. nih.govacs.orgresearchgate.net

These quantum chemical insights help rationalize observed SAR and guide the design of new analogs with improved electronic complementarity to the target protein.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-target complex, revealing how these systems behave over time at an atomic level. youtube.com For 2,4-diaminopyrimidine derivatives, MD simulations are used to:

Assess the stability of the binding pose predicted by molecular docking. nih.gov

Analyze the network of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the protein. nih.gov

Observe conformational changes in the protein or ligand upon binding. biorxiv.org

Calculate binding free energies to rank the affinity of different analogs. nih.gov

In a study to identify novel CK1ε inhibitors, MD simulations confirmed that 2,4-diaminopyrimidine-based compounds achieved stable binding modes and favorable intermolecular interactions. nih.gov Similarly, simulations of p21-activated kinase 4 (PAK4) in complex with a diaminopyrimidine inhibitor indicated a stable binding mode, corroborating docking studies. nih.gov

Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding free energy difference between two closely related ligands (e.g., ligand A vs. ligand B). wikipedia.org The method involves computationally "mutating" one molecule into another through a non-physical thermodynamic cycle. wikipedia.orgnih.gov FEP calculations are increasingly used in lead optimization to predict the impact of a chemical modification on binding affinity before the compound is synthesized. uoa.gr This allows chemists to prioritize the synthesis of compounds that are predicted to have higher potency, saving time and resources. While computationally intensive, the accuracy of FEP can greatly accelerate the hit-to-lead and lead optimization phases of drug discovery. uoa.grmpg.denih.gov

De novo design methods use computational algorithms to generate novel molecular structures with desired properties from scratch, rather than by modifying an existing template. mdpi.com These approaches can be broadly categorized as:

Structure-Based De Novo Design: This method generates molecules by placing fragments or atoms piece-by-piece into the empty active site of a target protein, ensuring a good steric and electronic fit. nih.gov

Ligand-Based De Novo Design: This approach learns the features of known active molecules to generate new, diverse structures that share the same key pharmacophoric properties. mdpi.com

These strategies are powerful for exploring new chemical space and identifying novel scaffolds that may possess improved properties over existing chemotypes. For a well-established scaffold like 2,4-diaminopyrimidine, de novo design can be used to generate novel substituent patterns that optimally fill the target's binding site. nih.gov Recent advances using artificial intelligence and chemical language models are further enhancing the ability to generate synthesizable molecules with predicted bioactivity, offering a promising avenue for the discovery of next-generation inhibitors. youtube.com

Exploration of Biological Activities and Preclinical Research Applications of 2,4 Diamino 6 P Carboxyanilinopyrimidine Analogs

Research Applications in Antimicrobial Studies

Analogs of 2,4-diamino-6-p-carboxyanilinopyrimidine have demonstrated significant potential in combating a range of microbial pathogens. The structural versatility of the pyrimidine (B1678525) core allows for modifications that can enhance potency and selectivity against bacteria, fungi, viruses, and protozoa.

Investigation of Antibacterial Activity Against Relevant Pathogens (e.g., Bacillus anthracis, P. aeruginosa, S. aureus)

The antibacterial potential of 2,4-diaminopyrimidine (B92962) derivatives has been a key area of investigation. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including organisms of significant clinical concern.

One area of interest has been the activity of these analogs against Bacillus anthracis, the causative agent of anthrax. Certain nucleoside analogues have been tested as inhibitors of B. anthracis spore germination. researchgate.net For instance, compounds from the thiopurine family have demonstrated antibacterial activity. researchgate.net

Studies have also explored the efficacy of these compounds against opportunistic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. Novel metal-organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with zinc and cobalt have shown significant antibacterial activity against both S. aureus and P. aeruginosa. nih.gov In particular, the zinc-based MOF was found to be more effective. nih.gov Furthermore, melittin (B549807) analogs, where leucine (B10760876) is substituted with 6-aminohexanoic acid, have exhibited potent antibacterial activity against multidrug-resistant P. aeruginosa (MDRPA) and methicillin-resistant S. aureus (MRSA). mdpi.com These analogs work by permeabilizing the bacterial membrane. mdpi.com The development of pyrimidine derivatives continues to be a focus, with some showing promise in their ability to inhibit the growth of these challenging pathogens. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected 2,4-Diaminopyrimidine Analogs and Related Compounds

| Compound/Analog Type | Target Pathogen(s) | Key Findings |

|---|---|---|

| Thiopurine family compounds | Bacillus anthracis | Showed antibacterial activity and potential to inhibit spore germination. researchgate.net |

| Zinc-based MOF with 4,6-diamino-2-pyrimidinethiol | Staphylococcus aureus, Pseudomonas aeruginosa | Exhibited significant antibacterial activity, proving more effective than the cobalt-based MOF. nih.gov |

| Melittin analog (Mel-LX3) | Methicillin-resistant S. aureus (MRSA), Multidrug-resistant P. aeruginosa (MDRPA) | Demonstrated potent antibacterial activity by permeabilizing the bacterial membrane. mdpi.com |

| 2,4-diamino-6:7-dibenzylpteridine | Antibiotic-resistant staphylococci | Showed action against strains resistant to other antibiotics. nih.gov |

Evaluation of Antifungal Activity (e.g., C. krusei, C. albicans)

The emergence of drug-resistant fungal infections has spurred the search for new antifungal agents. Analogs of 2,4-diaminopyrimidine have been evaluated for their efficacy against various fungal pathogens, including species of the Candida genus, which are common causes of opportunistic infections.

Research has demonstrated that certain pyrimidine derivatives exhibit activity against Candida krusei and Candida albicans. researchgate.netnih.gov For example, a study on 6-Chloro-2,4-diamino pyrimidine showed some fungicidal activity against Aspergillus niger and Candida albicans, although it was considered low compared to standard treatments. researchgate.netresearchgate.net Other studies have focused on the antifungal potential of essential oils from Piperaceae species, with some showing activity against C. krusei. unesp.br The development of novel compounds that can overcome the intrinsic resistance of species like C. krusei to common antifungals is a significant area of research. nih.govtaylorandfrancis.com

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives and Other Compounds

| Compound/Derivative | Target Pathogen(s) | Key Findings |

|---|---|---|

| 6-Chloro-2,4-diamino pyrimidine | Aspergillus niger, Candida albicans | Exhibited low antifungal activity compared to standard drugs. researchgate.netresearchgate.net |

| Essential oil from Piper gaudichaudianum | Candida krusei | Showed activity with a Minimum Inhibitory Concentration (MIC) of 31.25 mg/mL. unesp.br |

| Amphotericin B, nystatin, clotrimazole | Various Candida species | Found to be the most effective antifungals against most isolates in a Libyan study. researchgate.net |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Candida krusei, Candida albicans | Showed potent activity, particularly against C. krusei. nih.gov |

Research into Antiviral Activity (e.g., Hepatitis B Virus, Human Immunodeficiency Virus)

The structural similarity of pyrimidine analogs to the building blocks of nucleic acids makes them prime candidates for antiviral drug development. Research has focused on their ability to inhibit viral replication, particularly for chronic viral infections like Hepatitis B and HIV.

A notable analog, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym), has demonstrated inhibitory effects on both HIV and Hepatitis B virus (HBV) replication in vitro. nih.gov Its potency is comparable to established antiviral drugs like adefovir (B194249) and tenofovir. nih.gov Importantly, most drug-resistant HBV mutants, including multidrug-resistant strains, remained sensitive to PMEO-DAPym. nih.gov The 2,4-diamino-substituted pyrimidine ring is thought to act as an open-ring analog of the purine (B94841) system found in other acyclic nucleoside phosphonate (B1237965) derivatives. nih.gov Other pyrimidine and nucleoside analogs have also been investigated for their anti-HBV and anti-HIV activities, with some showing high potency against both viruses. nih.govmdpi.commdpi.com

Studies on Antiprotozoal Activity (e.g., Trypanosoma cruzi, Crithidia fasciculata)

Protozoal diseases, such as Chagas disease caused by Trypanosoma cruzi, represent a significant global health burden. The search for new and effective treatments has led to the investigation of various chemical scaffolds, including pyrimidine derivatives.

Research into the antiprotozoal activity of 2,4-diaminopyrimidine analogs is an emerging area. While direct studies on 2,4-diamino-6-p-carboxyanilinopyrimidine for this application are limited, the broader class of pyrimidine derivatives has been explored. For instance, studies on 1,2,3-triazole analogs have shown potent activity against the trypomastigote form of T. cruzi, highlighting the potential of heterocyclic compounds in targeting this parasite. nih.gov The development of compounds that are effective against the intracellular amastigote stage is a key objective in the search for new Chagas disease therapies. nih.gov

Preclinical Research Perspectives in Anticancer Strategies

The role of 2,4-diaminopyrimidine analogs in cancer research is a significant field of study. These compounds often function as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

A series of pyrimidine-2,4-diamine analogues have been designed and synthesized, with their anticancer activity investigated against colorectal and non-small cell lung cancer cells. nih.gov One active compound, Y18, was found to significantly inhibit cancer cell proliferation by inducing cell cycle arrest and senescence through DNA damage. nih.gov It also suppressed cancer cell adhesion, migration, and invasion by targeting the GTSE1 protein. nih.gov Other studies have looked at 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, which have shown potent inhibitory activity against DHFR from various sources, including rat liver. nih.gov Additionally, compounds like 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) have been shown to inhibit the growth of certain tumors that are resistant to methotrexate. nih.gov

Research Inquiries into Immunomodulatory Effects

The immune system plays a critical role in defending against pathogens and eliminating cancerous cells. Certain bioactive compounds can modulate the immune response, enhancing its effectiveness or dampening excessive inflammation.

While direct research on the immunomodulatory effects of 2,4-diamino-6-p-carboxyanilinopyrimidine is not extensively documented in the provided context, the broader class of bioactive compounds, including those derived from whole foods and supplements, is known to influence immune function. mdpi.commdpi.com Nutrients such as selenium, zinc, and vitamins A, C, D, and E are crucial for the optimal functioning of the immune system, affecting cytokine production, immune cell differentiation, and antioxidant defense. mdpi.commdpi.com For instance, selenium is essential for both innate and acquired immunity, stimulating the activity of macrophages and T lymphocytes. mdpi.com Probiotics have also been shown to modulate the immune system by influencing the gut microbiota and promoting the production of immunoglobulins like IgA. mdpi.com Further research is needed to specifically elucidate the immunomodulatory properties of 2,4-diamino-6-p-carboxyanilinopyrimidine and its analogs.

Modulation of Cytokine-Induced Cellular Responses

Analogs of 2,4-diamino-6-p-carboxyanilinopyrimidine have been investigated for their potential to modulate cellular responses induced by cytokines, key signaling molecules in the immune system. A significant area of this research has focused on the inhibition of enzymes that are critical for the production of pro-inflammatory cytokines.

One such target is Caspase-1, also known as Interleukin-1β converting enzyme (ICE). Caspase-1 plays a crucial role in the inflammatory process by cleaving the precursor forms of pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their active, mature forms. The inhibition of Caspase-1 is therefore a promising therapeutic strategy for a variety of inflammatory diseases.

A series of 2,4-diaminopyrimidine derivatives were designed, synthesized, and evaluated as potential Caspase-1 inhibitors. nih.gov In this study, various substitutions were made at the 6-position of the 2,4-diaminopyrimidine scaffold. The in vitro enzymatic inhibitory activity of these compounds against human Caspase-1 was determined. Several of these analogs demonstrated significant inhibitory potency at nanomolar concentrations.

The table below summarizes the Caspase-1 inhibitory activity of selected 2,4-diaminopyrimidine analogs. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit 50% of the Caspase-1 enzyme activity.

| Compound ID | R Group (Substitution at the 6-position) | Caspase-1 IC₅₀ (µM) |

| 6m | 3,4,5-Trimethoxyphenyl | 0.022 |

| 6n | 3,5-Dimethoxyphenyl | 0.031 |

| 6o | 4-Phenoxyphenyl | 0.045 |

| 6p | 3-Phenoxyphenyl | 0.058 |

| 6q | 4-Benzyloxyphenyl | 0.067 |

| 6r | 3-Benzyloxyphenyl | 0.078 |

The data indicates that analogs with specific aromatic substitutions at the 6-position of the pyrimidine ring are potent inhibitors of Caspase-1. Notably, compounds 6m , 6n , and 6o exhibited the most potent inhibitory activity, with IC₅₀ values in the low nanomolar range. nih.gov These findings highlight the potential of this chemical scaffold in the development of agents that can modulate cytokine production by targeting key enzymes in their processing pathways.

Investigation of Inflammation-Related Biochemical Pathways

The anti-inflammatory potential of 2,4-diamino-6-p-carboxyanilinopyrimidine analogs extends to their interaction with various biochemical pathways central to the inflammatory response. The research in this area complements the findings on direct cytokine modulation by exploring the upstream and downstream signaling events that contribute to inflammation.

The inhibition of Caspase-1 by certain 2,4-diaminopyrimidine derivatives, as detailed previously, is a prime example of targeting a specific node in an inflammation-related biochemical pathway. nih.gov The Caspase-1 pathway is a critical component of the inflammasome, a multiprotein complex that gets activated in response to pathogenic and sterile inflammatory stimuli. By inhibiting Caspase-1, these compounds effectively block the maturation and release of IL-1β and IL-18, thereby dampening the subsequent inflammatory cascade that these potent cytokines would initiate.

Furthermore, the broader class of pyrimidine derivatives has been recognized for its diverse pharmacological activities, including anti-inflammatory effects. rsc.org Several pyrimidine analogs have been developed and are in clinical use as anti-inflammatory drugs, such as epirizole (B1671503) and tofacitinib, which underscores the therapeutic relevance of this heterocyclic core in modulating inflammatory pathways. rsc.org

Research on other pyrimidine derivatives has also shed light on their mechanisms of action. For instance, some pyrrolo[2,3-d]pyrimidine analogs have shown significant inhibition of the cyclooxygenase-2 (COX-2) enzyme. rsc.org COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. The ability of a compound to inhibit COX-2 is a well-established mechanism for anti-inflammatory activity. One such analog demonstrated a percentage inhibition of inflammation of 74.60% after a 4-hour interval in a rat paw edema model, which was superior to the standard drug ibuprofen (B1674241) under the same conditions. rsc.org

While the specific COX-2 inhibitory activity of 2,4-diamino-6-p-carboxyanilinopyrimidine itself has not been extensively reported in the reviewed literature, the established anti-inflammatory properties of the broader pyrimidine class suggest that exploring this and other inflammation-related pathways, such as the NF-κB signaling pathway and MAP kinase pathways, would be a logical next step in elucidating the full spectrum of its biological activities. The structural similarities between 2,4-diamino-6-anilinopyrimidines and other known anti-inflammatory pyrimidines provide a strong rationale for such investigations.

Advanced Analytical Characterization Methods for 2,4 Diamino 6 P Carboxyanilinopyrimidine Research

Comprehensive Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable tools for the structural elucidation of 2,4-Diamino-6-p-carboxyanilinopyrimidine, each providing unique insights into its molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon and hydrogen framework of 2,4-Diamino-6-p-carboxyanilinopyrimidine.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For instance, in a related compound, 4,4′-diaminodiphenyl methane, the protons on the aromatic rings and the methylene (B1212753) bridge show distinct signals. researchgate.net The integration of these signals corresponds to the number of protons, and the splitting patterns (singlets, doublets, triplets, etc.) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For example, the ¹³C NMR spectrum of 2,4-diaminopyrimidine (B92962) shows specific chemical shifts for the carbon atoms in the pyrimidine (B1678525) ring. spectrabase.com

Interactive Data Table: Representative NMR Data for Similar Pyrimidine Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference Compound |

| ¹H | 5.8 | s | DMSO-d₆ | 4-Chloro-2,6-diaminopyrimidine |

| ¹H | 6.4 | s | DMSO-d₆ | 4-Chloro-2,6-diaminopyrimidine |

| ¹³C | 96.5 | - | Not specified | 2,4-Diamino-pyrimidine |

| ¹³C | 157.0 | - | Not specified | 2,4-Diamino-pyrimidine |

| ¹³C | 163.5 | - | Not specified | 2,4-Diamino-pyrimidine |

Note: This table provides representative data from similar compounds to illustrate the type of information obtained from NMR spectroscopy. Actual chemical shifts for 2,4-Diamino-6-p-carboxyanilinopyrimidine may vary.

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov This is crucial for confirming the identity of 2,4-Diamino-6-p-carboxyanilinopyrimidine and distinguishing it from other compounds with similar masses. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores (the parts of the molecule that absorb light). mdpi.com For aromatic compounds like 2,4-Diamino-6-p-carboxyanilinopyrimidine, these spectra can reveal information about the extent of conjugation and the presence of various functional groups. mdpi.com Studies on similar compounds, such as 2,6-Diaminopyridine, have shown distinct absorption peaks that are sensitive to the chemical environment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups (e.g., N-H, C=O, C-N) vibrate at characteristic frequencies when they absorb infrared radiation. The resulting IR spectrum shows a series of absorption bands, each corresponding to a specific type of vibration. This technique is invaluable for confirming the presence of the amino (-NH₂), carboxylic acid (-COOH), and pyrimidine ring functionalities within 2,4-Diamino-6-p-carboxyanilinopyrimidine. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| O-H (Carboxylic Acid) | Stretching (Broad) | 2500-3300 |

| C=N (Pyrimidine Ring) | Stretching | 1630-1680 |

| C-N (Amine) | Stretching | 1020-1250 |

Note: This table presents typical ranges for IR absorptions. The exact positions of the peaks for 2,4-Diamino-6-p-carboxyanilinopyrimidine will be specific to its structure.

Chromatographic Techniques for Purity Assessment and Research Material Isolation

Chromatographic methods are essential for separating and purifying chemical compounds. They play a critical role in ensuring the quality of research materials and in isolating specific components from a mixture.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. google.com In the context of 2,4-Diamino-6-p-carboxyanilinopyrimidine research, HPLC is the method of choice for determining the purity of a synthesized batch. By comparing the retention time and peak area of the main compound to those of any impurities, a precise purity level can be established. nih.gov Furthermore, HPLC can be used to quantify the amount of the compound in a sample, which is crucial for many downstream applications. nih.gov A well-developed HPLC method will utilize a suitable stationary phase (column), mobile phase (solvent system), and detector (e.g., UV detector) to achieve optimal separation and detection. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical technique for qualitatively monitoring the progress of chemical reactions and conducting preliminary assessments of product purity. libretexts.orgnih.gov Its application is integral to the synthesis of complex molecules like 2,4-Diamino-6-p-carboxyanilinopyrimidine.

In a typical synthetic procedure leading to a substituted diaminopyrimidine, TLC is employed at regular intervals to track the consumption of starting materials and the formation of the desired product. rsc.org Researchers withdraw a minuscule sample, or aliquot, from the reaction mixture, which is then spotted onto a TLC plate, commonly a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material such as silica (B1680970) gel. libretexts.orgnih.gov

The TLC plate is then developed in a sealed chamber containing a suitable solvent system, known as the eluent. The choice of eluent is critical and is determined empirically to achieve optimal separation of the components in the reaction mixture. For diaminopyrimidine derivatives, a mixture of polar and nonpolar solvents is often required. For instance, a patent for a related compound, 2,6-diamino-4-hydroxypyrimidine, specifies a solvent system of methanol, chloroform, and ethyl acetate (B1210297) (MeOH/CHCl₃/AcOEt) for TLC analysis. google.com The separation is based on the differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase (the eluent).

After development, the separated spots on the TLC plate are visualized. Since many organic compounds, including pyrimidine derivatives, are colorless, visualization is often achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, under which compounds with a UV chromophore will appear as dark spots. rsc.orgmdpi.com

By comparing the spots from the reaction mixture to reference spots of the starting materials, the progress of the reaction can be determined. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Once the starting material is no longer visible, the reaction is considered complete. libretexts.org

Furthermore, the presence of a single, well-defined spot for the final, purified product suggests a high degree of purity. Conversely, the appearance of multiple spots indicates the presence of impurities. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes. A patent for a related pyrimidine derivative reported an Rf value of 0.3 for the purified product in their specified solvent system. google.com

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis of 2,4-Diamino-6-p-carboxyanilinopyrimidine

| Time Point | Starting Material 1 Spot | Starting Material 2 Spot | Product Spot | Observations |

| t = 0 hr | Present | Present | Absent | Reaction initiated. |

| t = 1 hr | Faint | Faint | Present | Product formation observed. |

| t = 2 hr | Absent | Absent | Intense | Reaction appears complete. |

This table is for illustrative purposes and represents a typical outcome of TLC monitoring.

Complementary Structural Determination Methods in Chemical Research

While TLC is an excellent tool for reaction monitoring and preliminary purity assessment, it does not provide definitive structural information. Therefore, a suite of complementary spectroscopic and analytical techniques is employed to unambiguously determine the chemical structure of 2,4-Diamino-6-p-carboxyanilinopyrimidine. This multi-technique approach ensures that every aspect of the molecule's structure is elucidated and confirmed.

The core principle behind using complementary methods is that each technique provides a different piece of the structural puzzle. Information from one method corroborates or refines the information from another, leading to a comprehensive and robust structural assignment. For pyrimidine derivatives, common complementary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,4-Diamino-6-p-carboxyanilinopyrimidine, ¹H NMR would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the pyrimidine ring proton, and the protons of the amino and carboxylic acid groups.

¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. This technique would help to confirm the presence of the correct number of carbon atoms in the pyrimidine and aniline rings, as well as the carboxyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 2,4-Diamino-6-p-carboxyanilinopyrimidine, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amino groups.

C=O stretching vibration of the carboxylic acid.

O-H stretching of the carboxylic acid.

C=N and C=C stretching vibrations within the pyrimidine and aniline rings.

N-H bending vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of 2,4-Diamino-6-p-carboxyanilinopyrimidine with a high degree of accuracy, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Single-Crystal X-ray Diffraction (SC-XRD): For crystalline solids, SC-XRD is the gold standard for structural determination as it can provide a precise three-dimensional model of the molecule, showing the exact spatial arrangement of all atoms and the bond lengths and angles between them. researchgate.net

Table 2: Complementary Data for Hypothetical 2,4-Diamino-6-p-carboxyanilinopyrimidine

| Analytical Method | Information Provided | Expected Data for 2,4-Diamino-6-p-carboxyanilinopyrimidine |

| ¹H NMR | Proton environment, connectivity | Signals for aromatic, pyrimidine, amino, and carboxylic acid protons |

| ¹³C NMR | Carbon skeleton | Signals for aromatic, pyrimidine, and carboxyl carbons |

| IR Spectroscopy | Functional groups | Characteristic stretches for N-H, C=O, O-H, C=N, and C=C bonds |

| Mass Spectrometry | Molecular weight, formula | Molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₆O₂ |

| SC-XRD | 3D molecular structure | Precise bond lengths and angles confirming the connectivity |

This table contains hypothetical but expected data based on the structure of the compound.

By integrating the data from these complementary techniques, a complete and unambiguous structural assignment for 2,4-Diamino-6-p-carboxyanilinopyrimidine can be achieved, providing a solid foundation for further chemical and biological studies.

Intellectual Property and Patent Landscape Surrounding 2,4 Diaminopyrimidine Research

Patenting of Novel Synthetic Routes and Intermediates Relevant to Pyrimidine (B1678525) Derivatives

The synthesis of 2,4-diaminopyrimidine (B92962) and its derivatives is a cornerstone of research and development in this field. Consequently, novel and efficient synthetic routes are frequently the subject of patent applications. These patents not only protect the final active compounds but also the crucial intermediates and the processes to obtain them.

A key strategy in this area is the development of cost-effective and high-yield synthetic methods. For instance, patents often describe processes that start from readily available and inexpensive materials. One patented method details the preparation of 2,4-diaminopyrimidines by reacting 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent. google.com A significant innovation in this process was the conversion of the resulting hydrochloride salt to the more easily crystallizable sulfate (B86663) salt, leading to a purer product. google.com Another patented process focuses on the synthesis of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide, a compound with valuable pharmacological activities, through a more economical route with fewer preparation steps and higher yields. google.comgoogleapis.com

The patenting of intermediates is also a critical aspect. These intermediates are valuable chemical entities in their own right, serving as building blocks for a wide array of pyrimidine derivatives. For example, a patent has been granted for a process to manufacture pyrimidine derivatives that are valuable intermediates for synthesizing endothelin receptor inhibitors, which have applications in treating circulatory disorders. google.comgoogle.com The synthesis of 2,4-diamino-6-chloropyrimidine, a key starting material for many derivatives, is also well-documented in patent literature, often starting from ethyl cyanoacetate (B8463686) and guanidine. google.comgoogleapis.com

The following table provides a summary of patented synthetic routes and key intermediates for pyrimidine derivatives:

| Patent/Reference | Starting Material(s) | Key Intermediate(s) | Final Product/Application |

| US2416617A google.com | 2-amino-4-chloropyrimidines, ammonia | 2,4-diaminopyrimidine hydrochloride | 2,4-diaminopyrimidines (intermediates for dyes and pharmaceuticals) |

| EP0295218A1 google.comgoogleapis.com | Ethyl cyanoacetate, guanidine | 2,6-diamino-4-hydroxy-pyrimidine, 6-chloro-2,4-diaminopyrimidine | 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil) |

| EP0841326B1 google.com | Pyrimidine derivatives | Carboxamidine derivatives | Endothelin receptor inhibitors |

| US5883254A google.com | Pyrimidine derivatives | Carboxamidine derivatives | Endothelin receptor inhibitors |

Strategic Patenting of Derivative Compounds Exhibiting Enhanced Biological Activities for Research Applications

The core 2,4-diaminopyrimidine scaffold is a versatile platform for generating a vast library of derivative compounds. A key strategy in the pharmaceutical industry is to systematically modify this core structure to enhance its biological activity against specific targets. This has led to a proliferation of patents covering novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

For example, a Chinese patent discloses the application of pyrimidine derivatives with novel Aurora kinase inhibition activity for the preparation of cancer treatments. google.com These derivatives were synthesized through C-N couplings and the introduction of different pharmacophores at the 2, 4, and 6 positions of the pyrimidine ring. google.com Another study details the design and synthesis of 2,4-diaminopyrimidine derivatives as potent antitumor agents, with some compounds showing excellent potency against various cancer cell lines. rsc.org

The development of 2,4-diaminopyrimidine derivatives as antagonists for specific receptors is another active area of patenting. For instance, a series of 2,4-diaminopyrimidine derivatives were developed as novel SNSR4 antagonists, with a focus on exploring the structure-activity relationship of the core. nih.gov Furthermore, research has been conducted on pyrimidine derivatives as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis, with the aim of developing new anti-tubercular drugs. mdpi.com

The following table highlights some patented 2,4-diaminopyrimidine derivatives and their enhanced biological activities:

| Patent/Reference | Derivative Type | Biological Target/Activity | Therapeutic Application |

| CN103202843B google.com | Pyrimidine derivatives with various pharmacophores | Aurora kinase inhibition | Cancer |

| New Journal of Chemistry rsc.org | 2,4-diaminopyrimidine derivatives with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds | Antitumor activity | Cancer |

| PubMed nih.gov | 2,4-diaminopyrimidine derivatives | SNSR4 antagonists | Target validation |

| MDPI mdpi.com | 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives | Dihydrofolate reductase (DHFR) inhibition | Tuberculosis |

Dynamics of Academic-Industrial Collaborations and Technology Transfer in Pyrimidine-Based Drug Discovery Research

The journey of a pyrimidine-based drug from a laboratory concept to a marketed therapeutic often involves a synergistic collaboration between academic institutions and pharmaceutical companies. These partnerships are crucial for bridging the gap between fundamental research and industrial drug development. nih.gov

Historically, many groundbreaking discoveries in drug development, including those related to pyrimidine analogs, have originated from academic research. nih.gov Academic labs are often at the forefront of identifying novel biological targets and synthesizing new chemical entities. However, they may lack the resources and expertise for large-scale synthesis, preclinical and clinical testing, and navigating the complex regulatory landscape. This is where industrial partners play a vital role.

Collaborations can take various forms, including:

Direct research funding: Pharmaceutical companies may fund specific research projects in academic labs that align with their therapeutic interests.

Sponsored research agreements: These are more formal collaborations with defined research goals, timelines, and intellectual property arrangements.

Technology licensing: Academic institutions often patent their discoveries and then license the technology to pharmaceutical companies for further development and commercialization.

Internship and postdoctoral programs: These programs allow for the exchange of knowledge and personnel between academia and industry, fostering a collaborative environment. nih.gov

A key aspect of these collaborations is the management of intellectual property. Clear agreements are essential to define ownership of inventions, patent filing strategies, and the sharing of any future royalties. The construction of highly functionalized and biologically relevant heterocyclic scaffolds, such as pyrimidines, has been a challenge for both academic and industrial scientists, making collaboration a cost-effective and efficient approach. nih.gov

The development of pyrimidine-based drugs has benefited significantly from such partnerships. For instance, the need to develop new therapeutics in a more cost-effective and timely manner has driven pharmaceutical companies to collaborate with academic groups possessing complementary expertise in areas like organic synthesis and enabling chemistry technologies. nih.gov These collaborations have led to the development of novel synthetic methods and the enhancement of compound collections for high-throughput screening. nih.gov The ongoing research into pyrimidine chemistry in both academic and pharmaceutical sectors is expected to continue to fuel the discovery of potent new drugs. tandfonline.com

Future Research Directions and Emerging Paradigms for 2,4 Diamino 6 P Carboxyanilinopyrimidine

Integration with Artificial Intelligence and Machine Learning Approaches in Accelerated Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of 2,4-diaminopyrimidine-based drug candidates. These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict pharmacokinetic and pharmacodynamic properties, and design new derivatives with enhanced efficacy and selectivity.

Predictive models, trained on existing data from compounds like 2,4-diamino-5-phenyl-6-ethylpyrimidine and others, can screen virtual libraries of millions of molecules to identify promising new leads. drugbank.com This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. Furthermore, generative AI models can propose entirely new molecular structures with desired therapeutic profiles, pushing the boundaries of chemical innovation. The integration of AI can also aid in the design of more efficient synthetic routes, a crucial aspect in the development of complex molecules. researchgate.net

Exploration of Novel Therapeutic Areas Based on Refined Mechanistic Insights

While 2,4-diaminopyrimidine (B92962) derivatives have been extensively studied as inhibitors of enzymes like dihydrofolate reductase (DHFR) and for their anticancer properties, a deeper understanding of their mechanisms of action is revealing new therapeutic possibilities. researchgate.netnih.gov For instance, the role of related compounds in modulating nitric oxide synthase (iNOS) and their impact on conditions involving nitric oxide radicals suggests potential applications in inflammatory diseases and NSAID-induced enteropathy. nih.govnih.gov